N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
Description
N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorobenzyl group, a phenylpyridazinyl moiety, and a thioacetamide linkage, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-16-8-6-14(7-9-16)12-21-18(24)13-25-19-11-10-17(22-23-19)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHCRDZACNVRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of 6-phenylpyridazine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The 6-phenylpyridazine is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-chlorobenzylamine under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and acetamide groups can form hydrogen bonds and other interactions with target proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: .
This compound analogs: with different substituents on the benzyl or pyridazinyl rings.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable scaffold for the development of new compounds with tailored properties.
Biological Activity
N-(4-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorobenzyl group , a phenylpyridazinyl moiety , and a thioacetamide linkage , which contribute to its biological activity. The molecular formula is , with a molecular weight of 345.84 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Chlorobenzyl Group | Provides lipophilicity and reactivity |
| Phenylpyridazinyl Moiety | Imparts biological activity |
| Thioacetamide Linkage | Facilitates interactions with biological targets |
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The thioether and acetamide groups can form hydrogen bonds, influencing the function of target proteins, which may lead to antimicrobial or anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing the pyridazine core can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins. The presence of the phenylpyridazin moiety is believed to enhance its cytotoxic effects against cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives of pyridazine reported that compounds similar to this compound displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cytotoxicity in Cancer Cells : In a recent experiment, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM, indicating potential for further development as an anticancer agent.
Table 1: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
